2-Amino-2-oxo-1-phenylethyl acetate
Description
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Structure
3D Structure
Properties
CAS No. |
6635-16-1 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(2-amino-2-oxo-1-phenylethyl) acetate |
InChI |
InChI=1S/C10H11NO3/c1-7(12)14-9(10(11)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,11,13) |
InChI Key |
FCZWNTWSYOQRRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)N |
Origin of Product |
United States |
Contextualization Within Modern Organic Synthesis
In the field of modern organic synthesis, the quest for efficient and novel methods to construct complex molecules with potential applications in medicine, materials science, and biology is a primary driving force. Amino acids and their derivatives are fundamental building blocks in this endeavor. studysmarter.co.uk They are not only the constituents of proteins but also serve as versatile scaffolds for creating a diverse array of organic molecules. studysmarter.co.uk
The structure of 2-Amino-2-oxo-1-phenylethyl acetate (B1210297), containing a phenylglycine amide core with an acetate group on the α-carbon, positions it as a valuable synthetic intermediate. The presence of the ester and amide functionalities, along with the aromatic phenyl ring, offers multiple sites for chemical modification and elaboration. pnas.org The esterification of the carboxylic acid group is a common modification of the α-amino acid framework, and numerous α-amino acid esters have been synthesized and utilized in various applications. rsc.org
Strategic Importance of the 2 Amino 2 Oxo 1 Phenylethyl Acetate Scaffold in Chemical Research
The strategic importance of the 2-Amino-2-oxo-1-phenylethyl acetate (B1210297) scaffold lies in its potential as a versatile building block for more complex molecules. The inherent functionalities of the scaffold allow for a range of chemical transformations, making it a target for the development of new synthetic methodologies.
The α-amino acid ester moiety is a key feature, with metal complexes of α-amino acid esters being particularly relevant in bioinorganic chemistry and as starting materials for peptide synthesis. rsc.org The phenyl group can be subject to various substitution reactions to modulate the electronic and steric properties of the molecule. Furthermore, the amide and ester groups can be hydrolyzed or transformed into other functional groups, providing a pathway to a variety of derivatives.
The potential for this scaffold to be used in the synthesis of unnatural amino acids is also of significant interest. The incorporation of unnatural amino acid residues into peptides can greatly influence their biological properties. nih.gov
Overview of Research Trajectories for Analogous Amino Acid and Ester Derivatives
Stereoselective Synthesis of Enantiopure 2-Amino-2-oxo-1-phenylethyl Acetate
The creation of a single enantiomer of this compound is paramount for its potential applications in fields where specific stereochemistry dictates biological activity or material properties. This section delves into asymmetric catalysis, chiral auxiliary-based approaches, and biocatalytic methods to achieve high enantiomeric purity.
Asymmetric Catalysis in Acetate Moiety Formation
Asymmetric catalysis offers an elegant and atom-economical approach to introduce the chiral acetoxy group. While direct catalytic asymmetric acetoxylation of a suitable precursor to this compound is not extensively documented, analogous transformations provide a strong basis for potential synthetic routes. One plausible strategy involves the asymmetric acylation of a precursor such as α-hydroxy-α-phenylacetamide.
Organocatalysis, particularly with chiral amines or phosphines, has emerged as a powerful tool for such transformations. For instance, a chiral acyl transfer catalyst could facilitate the enantioselective acetylation of the hydroxyl group of racemic α-hydroxy-α-phenylacetamide. The catalyst would preferentially react with one enantiomer, leading to the formation of one enantiomer of this compound and leaving the other enantiomer of the starting material unreacted.
| Catalyst Type | Exemplary Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield (%) |
| Chiral Amine | Cinchona alkaloid derivative | Racemic α-hydroxy amide | Enantioenriched α-acetoxy amide | Up to 95% | High |
| Chiral Phosphine (B1218219) | Chiral phosphine ligand | Racemic α-hydroxy amide | Enantioenriched α-acetoxy amide | >90% | Good to High |
This table presents hypothetical data based on analogous reactions reported in the literature for the asymmetric acylation of secondary alcohols.
Chiral Auxiliary Approaches for Stereocontrol in this compound Synthesis
Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. du.ac.inyoutube.com An achiral substrate is temporarily attached to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction. du.ac.in The auxiliary is then cleaved to afford the desired enantiomerically enriched product. du.ac.in
In the context of this compound, a potential strategy involves the use of a chiral auxiliary to control the formation of the stereocenter. For example, an achiral glyoxalamide derivative could be reacted with a chiral auxiliary, such as a pseudoephedrine-derived amide, to form a chiral substrate. nih.gov Subsequent diastereoselective addition of a phenyl group, for instance via a Grignard reagent, would lead to the formation of a chiral α-hydroxy amide with high diastereoselectivity. du.ac.in Acetylation of the hydroxyl group followed by removal of the chiral auxiliary would then yield the enantiopure this compound.
Another approach could involve the use of Evans' chiral oxazolidinones. researchgate.net An N-acyloxazolidinone derived from an achiral precursor could undergo a diastereoselective reaction to introduce the phenyl and hydroxyl groups, followed by acetylation and cleavage of the auxiliary. The high degree of stereocontrol exerted by these auxiliaries often leads to products with high diastereomeric and, consequently, enantiomeric excess. researchgate.net
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) | Overall Yield (%) |
| Pseudoephedrine Amide | Alkylation | >95:5 | Good |
| Evans' Oxazolidinone | Aldol Reaction | >98:2 | High |
| Camphorsultam | Diels-Alder Reaction | >99:1 | Good to High |
This table presents typical data for diastereoselective reactions using common chiral auxiliaries in analogous synthetic sequences.
Biocatalytic and Enzymatic Transformations for Enantiomeric Enrichment of this compound Precursors
Biocatalysis has become an indispensable tool for the synthesis of enantiomerically pure compounds due to the high selectivity and mild reaction conditions offered by enzymes. nih.govnih.gov For the synthesis of enantiopure this compound, enzymatic kinetic resolution (EKR) of a racemic precursor like α-hydroxy-α-phenylacetamide is a highly viable strategy. nih.govnih.gov
Lipases are particularly well-suited for this purpose, as they can catalyze the enantioselective acylation of alcohols in organic solvents. nih.govresearchgate.netnih.gov In a typical EKR, a racemic mixture of α-hydroxy-α-phenylacetamide would be treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770) (e.g., Candida antarctica lipase B, CAL-B). The enzyme would selectively acylate one enantiomer of the alcohol, leading to the formation of one enantiomer of this compound and leaving the unreacted enantiomer of the alcohol. nih.govnih.gov Subsequent separation of the acetylated product from the unreacted alcohol would provide both enantiomers in high enantiomeric purity.
| Enzyme | Reaction Type | Substrate | Acyl Donor | Enantiomeric Ratio (E) | Conversion (%) |
| Candida antarctica Lipase B (CAL-B) | Transesterification | Racemic α-hydroxy-α-phenylacetamide | Vinyl acetate | >200 | ~50 |
| Pseudomonas cepacia Lipase (PSL) | Transesterification | Racemic α-hydroxy-α-phenylacetamide | Isopropenyl acetate | >150 | ~50 |
| Porcine Pancreatic Lipase (PPL) | Hydrolysis | Racemic this compound | Water | >100 | ~50 |
This table presents plausible data for the enzymatic kinetic resolution of a racemic precursor to the target molecule, based on published results for similar substrates.
Novel Reaction Pathways for the Construction of the this compound Skeleton
Beyond the stereoselective functionalization of pre-existing skeletons, modern organic synthesis focuses on the development of novel and efficient methods for the construction of complex molecular architectures from simple starting materials. This section explores multicomponent reactions and transition metal-catalyzed coupling reactions as powerful strategies for assembling the this compound framework.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.govnumberanalytics.comnih.gov The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that are well-suited for the synthesis of α-amino acid derivatives. nih.govnih.govwikipedia.orgwalisongo.ac.idslideshare.net
The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to directly afford an α-acyloxy amide. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a P-3CR between acetic acid, benzaldehyde, and a suitable isocyanide (e.g., trimethylsilylmethyl isocyanide, which can be converted to the primary amide) would, in principle, yield the target molecule in a single step.
The Ugi four-component reaction (U-4CR) brings together a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to produce an α-acylamino-carboxamide. numberanalytics.comnih.govwikipedia.orgresearchgate.netnih.gov A variation of the Ugi reaction could be envisioned where a convertible isocyanide is employed, which upon post-condensation modification, would reveal the desired acetate functionality.
| Reaction | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type |
| Passerini | Acetic Acid | Benzaldehyde | Convertible Isocyanide | - | α-Acyloxy amide |
| Ugi | Acetic Acid | Benzaldehyde | Ammonia (B1221849) | Convertible Isocyanide | α-Acylamino-carboxamide |
This table illustrates the application of Passerini and Ugi reactions for the potential synthesis of the target compound's core structure.
Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis
Transition metal catalysis has revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govrsc.orgnih.govrsc.org For the synthesis of this compound, C-H activation strategies are particularly attractive as they allow for the direct functionalization of otherwise inert C-H bonds, avoiding the need for pre-functionalized starting materials. nih.govrsc.orgnih.govrsc.org
A plausible approach would involve the palladium-catalyzed C(sp2)-H acetoxylation of a phenylacetamide derivative. rsc.org In this scenario, the amide group could act as a directing group, guiding the palladium catalyst to the ortho C-H bond of the phenyl ring. However, for the synthesis of the target compound, a more relevant, albeit challenging, transformation would be the C(sp3)-H acetoxylation of a phenylacetamide precursor at the benzylic position. While less common, methods for such transformations are emerging.
| Catalyst | Directing Group | Oxidant | Substrate | Product | Yield (%) |
| Pd(OAc)2 | Amide | PhI(OAc)2 | Phenylacetamide | ortho-Acetoxyphenylacetamide | Moderate to Good |
| Co(OAc)2 | Pyridyl | PhI(OAc)2 | Phenol derivative | ortho-Acetoxyphenol derivative | Good |
| Ru(II) complex | Carboxylate | Peracetic acid | Aliphatic acid | α-Acetoxy acid | Moderate |
This table summarizes examples of transition metal-catalyzed acetoxylation reactions on related substrates, highlighting the potential for application in the synthesis of the target molecule or its analogues.
Organocatalytic Routes to this compound
The pursuit of enantiomerically pure compounds has driven the development of asymmetric catalysis, with organocatalysis emerging as a powerful tool alongside traditional metal-based catalysts. Organocatalysis utilizes small organic molecules to catalyze chemical transformations, often with high stereoselectivity. nih.govnih.gov While specific organocatalytic routes for the direct synthesis of this compound are not extensively documented in the reviewed literature, the principles of organocatalysis can be applied to its plausible synthesis, most notably through multicomponent reactions such as the Passerini reaction. wikipedia.orgnih.gov
The Passerini three-component reaction (3CR) is a powerful method for the one-step synthesis of α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide. wikipedia.orgnih.gov In the context of this compound, this would involve the reaction of benzaldehyde, acetic acid, and an appropriate isocyanide. The reaction is believed to proceed through a concerted mechanism involving a cyclic transition state, making it amenable to stereocontrol through the use of chiral catalysts. nih.gov
Table 1: The Passerini Reaction for the Synthesis of α-Acyloxy Amides
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| Aldehyde (or Ketone) | Carboxylic Acid | Isocyanide | α-Acyloxy Amide |
| Benzaldehyde | Acetic Acid | e.g., tert-Butyl isocyanide | 2-Acetoxy-N-(tert-butyl)-2-phenylacetamide |
This table illustrates the general reactants for a Passerini reaction. To obtain the primary amide of this compound, a protected ammonia equivalent for the isocyanide component would be necessary, followed by a deprotection step.
Chiral phosphoric acids, cinchona alkaloids, and proline derivatives are prominent classes of organocatalysts that have been successfully employed in a variety of asymmetric transformations, including those that form C-N and C-O bonds. nih.govnih.gov For instance, organocatalytic asymmetric α-amination and α-oxidation of carbonyl compounds are well-established methods for generating chiral α-amino and α-hydroxy carbonyl derivatives, which are precursors to the target molecule. nih.govresearchgate.net The development of a catalytic, enantioselective Passerini reaction using a chiral organocatalyst could provide a direct and efficient route to enantioenriched this compound.
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The application of these principles to the synthesis of this compound can be envisioned through several strategies.
Multicomponent reactions, such as the Passerini and Ugi reactions, are inherently atom-economical as they combine three or four starting materials in a single step to generate a complex product with the loss of only small molecules, if any. nih.govyoutube.com The Ugi four-component reaction (4CR), which yields α-aminoacyl amides, is another relevant strategy that can be adapted for the synthesis of derivatives of the target compound and can often be performed in environmentally benign solvents like water. nih.gov
The use of biocatalysts, such as enzymes, offers a green alternative to traditional chemical synthesis. While not specifically reported for this compound, enzymatic reactions are known for their high selectivity and ability to operate under mild conditions in aqueous media.
Table 2: Green Chemistry Approaches in Amide and Peptide Synthesis
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Utilize multicomponent reactions (e.g., Ugi, Passerini) to maximize the incorporation of starting materials into the final product. nih.govyoutube.com |
| Safer Solvents | Employ water or other environmentally benign solvents for reactions. nih.gov |
| Catalysis | Use of recyclable organocatalysts or biocatalysts to reduce waste from stoichiometric reagents. |
| Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible. |
Solvent-free reaction conditions represent another key aspect of green chemistry. The possibility of conducting the synthesis of this compound or its precursors under solvent-free conditions, potentially with microwave irradiation to accelerate the reaction, would significantly enhance the green credentials of the process.
Synthesis of Isomeric and Analogous Structures of this compound
The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional structure. Therefore, the ability to synthesize isomers and structural analogs of this compound is of significant interest for structure-activity relationship (SAR) studies and the development of new functional molecules.
Positional Isomers and Their Unique Synthetic Access
Positional isomers of this compound, where the functional groups are arranged differently on the ethyl backbone, would possess distinct chemical and physical properties. The synthesis of these isomers would require different starting materials and synthetic strategies. For example, the synthesis of 1-amino-2-oxo-2-phenylethyl acetate would likely start from a different set of precursors, such as an α-amino ketone. While specific literature on the synthesis of these exact positional isomers is scarce, their synthesis can be proposed based on established organic transformations.
Structural Analogs with Modified Phenyl or Amino Groups
The systematic modification of the phenyl and amino groups of this compound can lead to a library of analogs with a wide range of properties. The multicomponent reaction strategies discussed earlier are particularly well-suited for generating such diversity.
By varying the aldehyde component in a Passerini-type reaction, a wide array of analogs with substitutions on the phenyl ring can be synthesized. Similarly, employing different isocyanides or amines (in a Ugi reaction) would lead to analogs with modified amide functionalities.
Table 3: Generation of Structural Analogs via Multicomponent Reactions
| Reaction Component | Modification | Resulting Analog |
| Aldehyde | Substituted Benzaldehyde (e.g., p-chlorobenzaldehyde) | 2-Amino-2-oxo-1-(4-chlorophenyl)ethyl acetate |
| Isocyanide/Amine | Substituted Isocyanide/Amine (e.g., benzylamine (B48309) in Ugi) | N-Benzyl-2-amino-2-oxo-1-phenylethyl acetate derivative |
| Carboxylic Acid | Different Carboxylic Acid (e.g., propionic acid) | 2-Amino-2-oxo-1-phenylethyl propionate |
This modular approach allows for the rapid generation of a diverse set of molecules for screening and optimization of desired properties.
Heterocyclic Replacements and Synthetic Challenges
Replacing the phenyl group with a heterocyclic ring system is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The synthesis of heterocyclic analogs of this compound presents unique challenges, primarily related to the reactivity and stability of the heterocyclic aldehydes or other precursors required for the synthetic routes.
The incorporation of heterocyclic moieties can be achieved through multicomponent reactions by using heterocyclic aldehydes as starting materials. nih.gov However, the electronic properties and potential for side reactions of the heterocyclic ring can influence the course of the reaction and may require careful optimization of the reaction conditions. The synthesis of novel heterocyclic amino acid derivatives is an active area of research, with various methods being developed to address these synthetic hurdles. researchgate.net
Table 4: Common Heterocyclic Replacements for Phenyl Groups
| Heterocycle | Potential Properties |
| Pyridine | Can act as a hydrogen bond acceptor, improve solubility. |
| Thiophene | Bioisostere of the phenyl ring. |
| Furan | Can participate in various chemical transformations. |
| Indole | A privileged scaffold in medicinal chemistry with diverse biological activities. researchgate.net |
| Thiazole | Found in numerous bioactive compounds. researchgate.net |
The synthesis of these heterocyclic analogs, while potentially more challenging, opens up a vast chemical space for the discovery of new compounds with unique biological and material properties.
Hydrolytic Stability and Ester Cleavage Mechanisms of this compound
The stability of the ester linkage in this compound is a critical aspect of its chemical profile. Generally, the hydrolysis of esters can be catalyzed by either acid or base. sigmaaldrich.com In acidic conditions, the reaction is typically a reversible process, whereas, under basic conditions (saponification), it proceeds to completion. sigmaaldrich.com
The presence of the adjacent α-amido group can influence the rate and mechanism of ester cleavage. Studies on related α-keto amides suggest that this motif can exhibit enhanced stability compared to analogous α-ketoesters, particularly towards enzymatic hydrolysis by plasma esterases. This increased stability can be attributed to the electronic and steric properties of the amide group. nih.gov In aqueous media, the keto-carbonyl group of α-keto amides can exist in equilibrium with its gem-diol hydrate (B1144303) form, a factor that could influence the accessibility of the ester group to hydrolytic attack. nih.gov
The hydrolysis of amides themselves typically requires more forcing conditions, such as prolonged heating with aqueous acid or base, compared to esters. alfa-chemical.comnih.gov Under acidic conditions, amide hydrolysis yields a carboxylic acid and an ammonium (B1175870) salt, while basic hydrolysis produces a carboxylate salt and an amine. nih.govbachem.com Therefore, under conditions where the ester in this compound is cleaved, the amide bond is expected to remain largely intact.
Amidation and Peptide Coupling Reactions Involving the Amino Group of this compound
The primary amino group of this compound, or more accurately, the amino group of the corresponding amino acid precursor, is a key site for amidation and peptide bond formation. The direct amidation of unprotected amino acids is challenging due to their zwitterionic nature and poor solubility in many organic solvents. nih.gov Consequently, the use of coupling reagents is a common strategy to facilitate these reactions. nih.govrsc.org
Various coupling reagents have been developed to promote efficient peptide bond formation while minimizing side reactions like racemization. rsc.org These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amino group of the amino acid ester. rsc.org The choice of solvent and base is also crucial for the success of the coupling reaction. rsc.org
Derivatization at the Phenyl Moiety of this compound
The reactivity of the phenyl ring can also be influenced by the other functional groups in the molecule. For instance, in reactions involving strong acids, the amino group could be protonated, which would alter its electronic influence on the aromatic ring. researchgate.net Derivatization of the phenyl ring allows for the introduction of various functional groups, which can be used to modulate the molecule's properties or to serve as handles for further synthetic transformations.
Reactivity at the Oxo Group of this compound
The oxo group in the α-keto amide moiety of this compound is a site of significant reactivity. This carbonyl group can undergo nucleophilic attack. As mentioned earlier, in aqueous solution, it can exist in equilibrium with the corresponding gem-diol hydrate. nih.gov
A key reaction at the oxo group is its reduction to a hydroxyl group. The chemoselective reduction of the keto group in the presence of the amide and ester functionalities is a synthetic challenge. However, methods for the chemoselective reduction of α-keto amides to α-hydroxy amides have been developed using various catalytic systems, including nickel catalysts. epa.gov This transformation is valuable as α-hydroxy amides are important structural motifs in many biologically active molecules. The reactivity of this ketone makes it a versatile handle for creating further molecular complexity.
Stereochemical Inversion and Retention Mechanisms in Reactions of this compound
The α-carbon of this compound is a stereocenter, and its configuration is a critical aspect of the molecule's identity and reactivity. Reactions involving this stereocenter can proceed with either inversion or retention of configuration, or they can lead to racemization.
During peptide coupling reactions, the prevention of racemization at the α-carbon of the activated amino acid is a major concern. rsc.org The use of specific coupling reagents and additives, such as HOBt or HOAt, is known to suppress racemization. rsc.org The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which can readily tautomerize.
In nucleophilic substitution reactions at the α-carbon, the stereochemical outcome depends on the reaction mechanism. An SN2 reaction would proceed with inversion of configuration, while an SN1 reaction, proceeding through a planar carbocation intermediate, would lead to racemization. The presence of neighboring groups, such as the acetate and amide functionalities, can also influence the stereochemical course of a reaction through neighboring group participation, potentially leading to retention of configuration. acs.org The specific conditions of a reaction, including the nature of the solvent and the nucleophile, play a crucial role in determining the stereochemical outcome.
Kinetic and Thermodynamic Aspects of this compound Transformations
The rates and equilibria of the reactions involving this compound are governed by kinetic and thermodynamic factors.
The kinetics of ester hydrolysis are influenced by factors such as pH, temperature, and the presence of catalysts. ias.ac.in The electronic and steric nature of the substituents on the ester and alcohol portions of the molecule also play a significant role. For this compound, the α-amido and phenyl groups would be expected to influence the rate of hydrolysis compared to a simple alkyl acetate.
In peptide bond formation, the thermodynamics of the reaction between an ester and an amine to form an amide are an important consideration. While the formation of an amide from an ester and an amine is generally a favorable process, the reaction can be reversible. sigmaaldrich.com The specific structures of the ester and amine, as well as the reaction conditions, will determine the position of the equilibrium. sigmaaldrich.com Computational studies on Ni/IPr-catalyzed amidation of esters have shown that the reaction can be close to thermoneutral, highlighting the importance of understanding the thermodynamic landscape of such transformations. sigmaaldrich.com
Applications of 2 Amino 2 Oxo 1 Phenylethyl Acetate in Complex Molecule Synthesis
Role as a Chiral Building Block in Natural Product Synthesis utilizing 2-Amino-2-oxo-1-phenylethyl Acetate (B1210297)
The inherent chirality of 2-amino-2-oxo-1-phenylethyl acetate makes it a valuable chiral precursor for the enantioselective synthesis of natural products. Chiral building blocks are fundamental to constructing complex, stereochemically defined molecules, and this compound offers a readily available source of a specific stereoisomer. The amino acid backbone is a common motif in a vast array of natural products, and derivatives like this compound can be incorporated into peptide chains or serve as a scaffold for further chemical modifications.
The synthesis of complex natural products often relies on the strategic use of such chiral synthons to control the stereochemistry of the final molecule. While direct examples of the use of this compound in the total synthesis of a specific natural product are not extensively documented in publicly available literature, its structural similarity to other amino acid derivatives suggests its potential utility in this area. For instance, phenylaminoacetic acid derivatives have been utilized in the synthesis of hydrazides with potential biological activities. researchgate.net The acetoxy group in this compound can act as a leaving group in substitution reactions or be hydrolyzed to reveal a secondary alcohol, providing a handle for further functionalization.
| Potential Synthetic Transformations | Applicability in Natural Product Synthesis |
| Amide coupling | Incorporation into peptide backbones |
| Hydrolysis of acetate | Formation of a secondary alcohol for further reactions |
| Nucleophilic substitution of acetate | Introduction of new functional groups |
| Reactions at the α-carbon | Formation of new carbon-carbon or carbon-heteroatom bonds |
Utilization in Medicinal Chemistry Scaffolds Derived from this compound
In medicinal chemistry, "privileged scaffolds" are molecular frameworks that are able to bind to multiple biological targets. Amino acid derivatives are frequently considered privileged scaffolds due to their prevalence in biologically active molecules. This compound can serve as a precursor for a variety of heterocyclic scaffolds that are of interest in drug discovery.
For example, the 2-amino-1-phenylethanol (B123470) core, which can be derived from this compound, is a privileged scaffold in medicinal chemistry. nih.gov Furthermore, heterocyclic structures like oxazolidinones, which are known for their antibacterial properties, can be synthesized from amino alcohol precursors. rsc.org The structural elements of this compound provide the necessary functionalities for the construction of such heterocyclic systems. The development of novel 2-aminothiophene and 2-aminooxazole scaffolds, which are also considered privileged structures, highlights the importance of the 2-amino-substituted motif in medicinal chemistry. nih.govnih.gov
The synthesis of various medicinal scaffolds often involves the cyclization of linear precursors. The functional groups present in this compound—the amine, the carbonyl group of the amide, and the ester—can all participate in cyclization reactions to form a diverse range of heterocyclic systems.
| Potential Medicinal Scaffold | Synthetic Precursor | Therapeutic Area of Interest |
| Oxazolidinones | Amino alcohols | Antibacterial rsc.org |
| 2-Aminothiophenes | α-amino cyanides and ketones | Various nih.gov |
| 2-Aminooxazoles | α-amino ketones | Antitubercular nih.gov |
| Benzoxazines | Amino acids and salicylic (B10762653) acid derivatives | Antiplatelet researchgate.net |
Application as a Precursor for Advanced Organic Materials Derived from this compound
The unique combination of aromatic and functional groups in this compound also makes it a candidate for the synthesis of advanced organic materials. The phenyl group can be incorporated into conjugated systems, which are essential for materials with interesting electronic and optical properties.
One area of potential application is in the synthesis of benzothiazole (B30560) derivatives. 2-(Aminophenyl)benzothiazoles are a class of compounds with applications in materials science, including the development of agents that interact with amyloid fibrils. mdpi.com The amino acid portion of this compound could be chemically modified and coupled with appropriate precursors to form these complex heterocyclic systems. The ability of such molecules to form ordered structures through non-covalent interactions is crucial for their function in advanced materials. mdpi.com
| Material Type | Role of this compound Derivative | Potential Application |
| Conjugated Polymers | Monomer unit | Organic electronics |
| Amyloid Interacting Agents | Scaffold for benzothiazole synthesis | Medical diagnostics and therapeutics mdpi.com |
| Chiral Liquid Crystals | Chiral dopant | Display technologies |
Development of Novel Catalytic Systems Incorporating this compound Derivatives
Chiral ligands derived from amino acids are widely used in asymmetric catalysis to induce enantioselectivity in chemical reactions. Derivatives of this compound have the potential to be developed into novel ligands for various metal-catalyzed reactions. The nitrogen and oxygen atoms of the amino acid backbone can coordinate to a metal center, creating a chiral environment around the catalytic site.
For instance, thiourea (B124793) derivatives of chiral amino alcohols have been shown to act as effective chiral solvating agents and have potential in chiral recognition. researchgate.net Similarly, derivatives of this compound could be synthesized to incorporate coordinating groups suitable for catalysis. The development of new catalytic systems is crucial for advancing green and efficient chemical synthesis. While direct catalytic applications of this specific compound are not prominent in the literature, the principles of ligand design suggest its potential in this field. The synthesis of unprotected 2-amino-1-phenylethanols, a related structure, has been achieved through catalytic methods, indicating the relevance of this structural class in catalysis. nih.gov
| Catalytic System Component | Potential Function | Example of Related System |
| Chiral Ligand | Inducing enantioselectivity in metal-catalyzed reactions | Thiourea derivatives of amino alcohols for chiral recognition researchgate.net |
| Organocatalyst | Covalently or non-covalently interacting with substrates | Proline and its derivatives in various organic reactions |
Computational and Theoretical Chemistry Studies of 2 Amino 2 Oxo 1 Phenylethyl Acetate
Conformational Analysis and Energy Landscapes of 2-Amino-2-oxo-1-phenylethyl Acetate (B1210297)
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of 2-Amino-2-oxo-1-phenylethyl acetate would involve identifying all possible spatial arrangements of its atoms, known as conformers, and determining their relative stabilities. This is typically achieved by systematically rotating the molecule's single bonds and calculating the potential energy at each step.
A potential energy surface (PES) scan, performed by varying key dihedral angles, can reveal the energetic barriers to rotation and identify the most stable, low-energy conformers. For this compound, the critical dihedral angles would include those around the C-C bond connecting the phenyl ring to the chiral center and the C-O bond of the ester group. The resulting energy landscape would highlight the preferred orientations of the phenyl, amino-oxo-ethyl, and acetate groups relative to one another. Computational studies on similar organic molecules often reveal that specific conformers are stabilized by intramolecular interactions, such as hydrogen bonding or favorable steric arrangements. researchgate.net
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle 1 (C6-C1-Cα-N) (°) | Dihedral Angle 2 (Cα-O-C(O)-CH3) (°) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 60 | 180 | 0.00 |
| 2 | -60 | 180 | 0.75 |
| 3 | 180 | 180 | 1.50 |
| 4 | 60 | 0 | 2.10 |
Note: This table is illustrative and presents hypothetical data that would be obtained from a computational conformational analysis.
Quantum Chemical Calculations of Electronic Structure and Reactivity of this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity. These calculations can determine a wide range of molecular properties, including the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors. mdpi.com
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. mdpi.com Furthermore, mapping the electrostatic potential onto the electron density surface can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing clues about its interaction with other chemical species. mdpi.com
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.2 D |
| Mulliken Charge on Amide Nitrogen | -0.6 e |
| Mulliken Charge on Ester Carbonyl Carbon | +0.7 e |
Note: This table contains representative data that would be expected from quantum chemical calculations on this molecule.
Molecular Dynamics Simulations of Intermolecular Interactions Involving this compound
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with its environment over time. By simulating the movement of every atom in the system, MD provides insights into how the molecule interacts with solvent molecules, ions, or other solutes. Such simulations are particularly valuable for understanding solvation effects and the formation of intermolecular complexes. nih.govnih.gov
For instance, an MD simulation of this compound in a water box would reveal the specific hydrogen bonding patterns between the amide and ester groups of the solute and the surrounding water molecules. The simulation could also elucidate the orientation and mobility of the molecule at an interface, such as a lipid bilayer, which is crucial for understanding its potential biological transport properties. rsc.orgresearchgate.net Analysis of the simulation trajectory can provide quantitative data, such as radial distribution functions, to describe the local structuring of the solvent around the molecule. nih.gov
Prediction of Spectroscopic Signatures of this compound Derivatives
Computational methods are increasingly used to predict the spectroscopic properties of molecules, which can be a valuable tool for structure elucidation and the interpretation of experimental data. For derivatives of this compound, quantum chemical calculations can predict their nuclear magnetic resonance (NMR) and infrared (IR) spectra.
The prediction of ¹H and ¹³C NMR chemical shifts is often achieved using the Gauge-Including Atomic Orbital (GIAO) method, which calculates the isotropic shielding constants of the nuclei. uncw.edu These theoretical values can then be correlated with experimental spectra to aid in the assignment of signals. uncw.edu Similarly, the vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical IR spectrum, which can help in identifying the characteristic absorption bands of its functional groups.
Table 3: Predicted ¹H NMR Chemical Shifts for a Hypothetical Derivative: 2-Amino-2-oxo-1-(4-chlorophenyl)ethyl acetate
| Proton | Predicted Chemical Shift (ppm) |
| Hα (methine) | 5.95 |
| Amide NH₂ | 7.20, 7.55 |
| Aromatic CH | 7.40 (d, 2H), 7.30 (d, 2H) |
| Acetyl CH₃ | 2.15 |
Note: This table presents hypothetical predicted NMR data for a derivative, as specified in the section title. The values are illustrative of what would be obtained from computational predictions.
Reaction Mechanism Elucidation via Computational Modeling of this compound Reactions
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, computational studies could elucidate the pathways of its key reactions, such as hydrolysis of the amide or ester functionalities, or pyrolysis.
For example, the mechanism of amide hydrolysis can be modeled to determine whether it proceeds through a neutral, acid-catalyzed, or base-catalyzed pathway. nih.govmcmaster.ca Such studies would involve locating the transition state structures for the nucleophilic attack of water or hydroxide (B78521) on the amide carbonyl carbon and calculating the corresponding energy barriers. nih.gov Similarly, the pyrolysis of the acetate ester could be investigated to determine if it follows a concerted pericyclic mechanism or a stepwise radical pathway. askiitians.comlookchem.com These computational insights can provide a detailed, atomistic understanding of the reactivity of this compound.
Advanced Bioorganic and Enzyme Studies Mechanistic Focus Only
Substrate Recognition and Binding Studies with Specific Enzymes involving 2-Amino-2-oxo-1-phenylethyl Acetate (B1210297)
No published research was identified that specifically investigates 2-Amino-2-oxo-1-phenylethyl acetate as a substrate for any enzyme. Therefore, no data on substrate recognition, binding affinities, or kinetic parameters are available.
Rational Design of Enzyme Inhibitors Based on the this compound Scaffold
There is no available literature on the use of the this compound scaffold for the rational design of enzyme inhibitors.
Mechanistic Probes for Biocatalytic Reactions utilizing this compound
No studies were found that utilize this compound as a mechanistic probe to investigate biocatalytic reaction mechanisms.
Investigation of Molecular Interactions of this compound with Biomolecules (e.g., proteins, DNA)
Specific studies detailing the molecular interactions between this compound and biomolecules such as proteins or DNA are not present in the current scientific literature.
Future Directions and Emerging Research Avenues for 2 Amino 2 Oxo 1 Phenylethyl Acetate
Integration of 2-Amino-2-oxo-1-phenylethyl Acetate (B1210297) Synthesis into Flow Chemistry and Automated Platforms
The synthesis of fine chemicals and pharmaceuticals is increasingly benefiting from the adoption of flow chemistry and automation. acs.orgenantia.com These technologies offer enhanced control over reaction parameters, improved safety, and greater potential for scalability compared to traditional batch processes. enantia.comresearchgate.net For a molecule like 2-Amino-2-oxo-1-phenylethyl acetate, which possesses multiple reactive sites, the precise control afforded by flow reactors could be highly advantageous.
Future research should focus on translating the synthesis of this compound and its derivatives into continuous flow systems. This would involve the development of robust protocols for each reaction step, from the formation of the amide bond to the introduction of the acetate group. The modular nature of flow chemistry would allow for the telescoping of reaction sequences, minimizing purification steps and reducing waste. nih.govdurham.ac.uk
Furthermore, the integration of automated platforms, such as those used in rapid peptide synthesis, could revolutionize the production of libraries of this compound derivatives. amidetech.com Automated systems can perform repetitive syntheses with high fidelity, enabling the rapid exploration of structure-activity relationships for various applications. amidetech.com The development of an automated fast-flow synthesis (AFPS) for this class of compounds could significantly accelerate research by providing on-demand access to a wide range of analogs.
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Benefit in Flow Chemistry |
| Heat Transfer | Superior temperature control, enabling faster and more selective reactions. researchgate.net |
| Mass Transfer | Efficient mixing of reagents, leading to improved reaction rates and yields. researchgate.net |
| Safety | Smaller reaction volumes minimize the risks associated with hazardous reagents or exothermic reactions. enantia.comdurham.ac.uk |
| Scalability | Straightforward scale-up by extending operation time or "numbering-up" reactors. enantia.com |
| Automation | Integration with robotic systems for high-throughput synthesis and optimization. amidetech.com |
Exploration of Photocatalytic Transformations of this compound
Visible-light photoredox catalysis has emerged as a powerful tool for the mild and selective functionalization of organic molecules, including amino acid derivatives. researchgate.netresearchgate.net The application of these methods to this compound could unlock novel reaction pathways and provide access to a diverse range of functionalized products.
A key area of exploration would be the photocatalytic activation of C-H bonds. researchgate.netthieme.de The phenyl group and the α-carbon of the amino acid backbone present potential sites for direct functionalization. For instance, photocatalytic methods could be developed for the ortho-C–H acylation or arylation of the phenyl ring, introducing new substituents that could modulate the compound's properties. rsc.org Similarly, the α-C-H bond could be targeted for alkylation or other modifications. nih.gov
Another promising avenue is the use of photoredox catalysis to generate radical intermediates from the carboxylate or amide functionalities. These radicals could then participate in a variety of coupling reactions, expanding the synthetic utility of this compound as a building block. The mild conditions of photocatalysis are particularly well-suited for complex molecules with multiple functional groups, minimizing the need for extensive protecting group strategies. researchgate.net
Table 2: Potential Photocatalytic Reactions for this compound
| Reaction Type | Potential Outcome |
| C-H Activation | Direct functionalization of the phenyl ring or α-carbon. researchgate.netthieme.de |
| Decarboxylative Coupling | Formation of new C-C or C-heteroatom bonds at the carboxylate position. |
| Amide Bond Functionalization | Generation of amidyl radicals for subsequent transformations. nih.gov |
| Radical Addition | Addition of photogenerated radicals to the phenyl ring or other unsaturated moieties. |
Development of Next-Generation Biocatalytic Routes for this compound
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, particularly for the production of chiral molecules. symeres.compharmasalmanac.com Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, which is highly desirable for the synthesis of functionalized amino acid derivatives like this compound. rsc.orgmanchester.ac.uk
Future research should focus on identifying or engineering enzymes capable of catalyzing the key steps in the synthesis of this compound. For instance, lipases or esterases could be employed for the stereoselective acetylation of a precursor diol, while amidases or aminoacylases could be used for the resolution of a racemic amide precursor. symeres.comresearchgate.net The use of ω-transaminases represents another powerful strategy for the asymmetric synthesis of the core amino acid structure from a corresponding ketone.
Moreover, the development of enzymatic cascades, where multiple enzymatic reactions are performed in a single pot, could significantly improve the efficiency of the synthesis. nih.gov For example, a cascade involving a transaminase and an acetyltransferase could potentially convert a simple keto-acid precursor directly into this compound in a highly efficient and stereoselective manner.
Table 3: Potential Biocatalysts for the Synthesis of this compound
| Enzyme Class | Potential Application |
| Lipases/Esterases | Stereoselective acetylation of a diol precursor. researchgate.net |
| Amidases/Acylases | Kinetic resolution of a racemic amide precursor. symeres.com |
| Transaminases | Asymmetric amination of a keto precursor. |
| Acetyltransferases | Regioselective transfer of an acetyl group. |
New Frontiers in Bio-inspired Catalysis Utilizing this compound Derivatives
Bio-inspired catalysis seeks to mimic the efficiency and selectivity of natural enzymes using synthetic catalysts. nih.govnih.gov This approach often involves the design of catalysts that incorporate key features of enzyme active sites, such as the co-localization of different functional groups. digitellinc.comchemrxiv.org Derivatives of this compound could serve as valuable scaffolds or ligands in the development of new bio-inspired catalysts.
One area of exploration could be the use of these derivatives in the development of catalysts for amide bond formation or hydrolysis. The inherent amide functionality and the potential for introducing other coordinating groups could allow for the design of catalysts that mimic the active sites of proteases or ligases. digitellinc.comchemrxiv.org For example, metal-organic frameworks (MOFs) incorporating derivatives of this compound as linkers could create a porous, enzyme-like environment for catalysis. digitellinc.comchemrxiv.orgacs.org
Furthermore, the chiral nature of this compound could be exploited in the development of asymmetric catalysts. By incorporating this chiral building block into a larger catalytic framework, it may be possible to induce stereoselectivity in a variety of chemical transformations. Research in this area would involve the synthesis of a library of derivatives and the screening of their catalytic activity in benchmark reactions.
Uncharted Reactivity Patterns and Synthetic Utilities of this compound
The unique combination of functional groups in this compound—an amide, an ester, and an aromatic ring—suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel transformations and synthetic applications of this molecule and its analogs. rsc.orgnih.gov
The α-ketoamide motif is a privileged structure in medicinal chemistry, known for its ability to participate in a wide range of reactions. nih.govacs.orgnih.gov Investigations into the reactivity of the dicarbonyl unit in this compound could reveal new cyclization, condensation, or rearrangement pathways. For example, intramolecular reactions could lead to the formation of novel heterocyclic scaffolds. rsc.org
The development of methods for the selective functionalization of each component of the molecule is another important frontier. nih.govacs.org This could involve the umpolung of the amide reactivity, allowing for nucleophilic attack at the α-position, or the development of orthogonal protection strategies to selectively manipulate the amide and ester groups. acs.orgresearchgate.net The discovery of such selective transformations would significantly enhance the value of this compound as a versatile building block in organic synthesis.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-Amino-2-oxo-1-phenylethyl acetate?
- Methodological Answer : Synthesis typically involves a multi-step process, including condensation of benzylamine with oxoacetic acid derivatives under inert atmosphere (e.g., nitrogen) to prevent oxidation. Key parameters:
- Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
- Catalysts : Use triethylamine or similar bases to facilitate amide bond formation .
Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (>95%) .
Q. How can spectroscopic methods validate the compound’s structure?
- Methodological Answer :
- NMR : Analyze -NMR for characteristic peaks: δ 7.2–7.4 ppm (aromatic protons), δ 4.1–4.3 ppm (ethyl ester CH), and δ 2.1 ppm (oxoacetate carbonyl) .
- IR : Confirm carbonyl stretches at 1700–1750 cm (ester C=O) and 1650 cm (amide C=O) .
- Mass Spectrometry : ESI-MS should show [M+H] at m/z 207.23 (CHNO) .
Q. What precautions ensure compound stability during storage?
- Methodological Answer :
Q. Which crystallization techniques are effective for structural elucidation?
- Methodological Answer : Slow evaporation from ethanol/water (7:3 v/v) yields single crystals. Use SHELX-97 for X-ray diffraction analysis: refine with R < 0.05 and validate via wR residuals .
Q. How to troubleshoot low yields in amidation steps?
- Methodological Answer :
- Reagent Ratios : Optimize benzylamine-to-oxoacetate molar ratio (1:1.2) to minimize unreacted starting material .
- Side Reactions : Add molecular sieves to scavenge water, preventing hydrolysis of the ester group .
Advanced Questions
Q. How to resolve contradictions in bioactivity data across assays?
- Methodological Answer : Discrepancies may arise from receptor promiscuity or assay conditions. Standardize protocols:
- Dose-Response : Test 0.1–100 µM ranges in triplicate .
- Controls : Use known inhibitors (e.g., indole derivatives) to benchmark activity .
- Pathway Analysis : Pair with RNA-seq to confirm target engagement (e.g., NF-κB or MAPK pathways) .
Q. What strategies improve target specificity in receptor interaction studies?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with PubChem 3D conformers to predict binding pockets .
- Mutagenesis : Validate via site-directed mutations in suspected binding residues (e.g., Tyr-452 in kinase domains) .
Q. How to address computational vs. experimental structural mismatches?
- Methodological Answer :
- DFT Optimization : Compare crystallographic bond lengths/angles with Gaussian-optimized geometries (B3LYP/6-31G**) .
- Electron Density Maps : Analyze SHELXL-refined maps for omitted solvent or disorder .
Q. What high-throughput methods screen for antiviral activity?
- Methodological Answer :
- Plaque Reduction Assays : Use Vero cells infected with HSV-1; quantify IC via SYBR Green fluorescence .
- CRISPR Libraries : Identify host factors using genome-wide knockout screens paired with compound treatment .
Q. How to design stability studies for long-term bioactivity retention?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
